3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
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Overview
Description
3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione: is a chemical compound that belongs to the class of dithiazole derivatives. This compound is characterized by the presence of a chloro-substituted aniline group attached to a dithiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of 4-chloro-2-methylaniline with dithiazole precursors under specific conditions. One common method involves the use of hydrazine hydrate in ethanol as a reducing agent, followed by the addition of the dithiazole precursor . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 4-Chloro-2-methylaniline
- 3-Chloro-2-methylaniline
- 2-Chloro-4-methylaniline
Comparison: Compared to similar compounds, 3-(4-Chloro-2-methylanilino)-1lambda~6~,4,2-dithiazole-1,1(5H)-dione exhibits unique properties due to the presence of the dithiazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the dithiazole ring also enhances its stability and allows for more diverse chemical modifications.
Properties
CAS No. |
61343-67-7 |
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Molecular Formula |
C9H9ClN2O2S2 |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1,1-dioxo-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C9H9ClN2O2S2/c1-6-4-7(10)2-3-8(6)11-9-12-16(13,14)5-15-9/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
NPPNOSSVTZNRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NS(=O)(=O)CS2 |
Origin of Product |
United States |
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